
イベルメクチンモノサッカライド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ivermectin monosaccharide is a derivative of ivermectin, a well-known broad-spectrum antiparasitic agent. Ivermectin itself is derived from avermectins, which are macrocyclic lactone compounds produced by the bacterium Streptomyces avermitilis. Ivermectin monosaccharide retains the core structure of ivermectin but includes a monosaccharide moiety, which can influence its pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
Ivermectin monosaccharide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of monosaccharide modifications on macrocyclic lactones.
Biology: Investigated for its potential to modulate biological pathways and interactions with cellular receptors.
Medicine: Explored for its enhanced pharmacokinetic properties and potential therapeutic applications in treating parasitic infections and other diseases.
Industry: Utilized in the development of new antiparasitic formulations and as a reference standard in analytical chemistry.
作用機序
Target of Action
Ivermectin monosaccharide primarily targets the glutamate-gated chloride channels found in nematodes and insects . These channels play a crucial role in the transmission of signals in the nervous system of these organisms .
Mode of Action
Ivermectin monosaccharide acts as a selective positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, leading to an influx of chloride ions into the cell . This “locks” the receptor in an activated (open) conformation, allowing unrestricted passage of chloride ions into the cell . This influx of chloride ions hyperpolarizes the neuron, leading to a decrease in excitability and ultimately paralysis and death of the parasite .
Biochemical Pathways
Ivermectin monosaccharide affects several biochemical pathways. It directly inhibits the NF-kb pathway and STAT-3 , and indirectly inhibits PAK-1 by increasing its ubiquitin-mediated degradation . These pathways are involved in various cellular processes, including inflammation, cell growth, and cell survival .
Pharmacokinetics
Ivermectin monosaccharide, being highly lipophilic, accumulates in fat tissues, causing its long-term existence in the body . The plasma half-life of its metabolites is about 72 hours, which is fourfold that of the parent drug . This long half-life allows for sustained activity against parasites .
Result of Action
The result of ivermectin monosaccharide’s action is the effective treatment of various parasitic diseases. It is used to treat conditions such as onchocerciasis, strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . The influx of chloride ions into the parasite’s neurons leads to paralysis and death of the parasite, effectively treating the infection .
Action Environment
The action of ivermectin monosaccharide can be influenced by various environmental factors. For instance, it has been found that ivermectin residues are observed in various animal products such as milk and meat, presenting several health hazards . Therefore, the environment in which the drug is used can impact its efficacy and stability .
生化学分析
Biochemical Properties
Ivermectin monosaccharide interacts with various enzymes and proteins. It is metabolized in vivo and in vitro by C-hydroxylation and O-demethylation reactions, primarily catalyzed by the P450 3A4 enzyme, with contributions from P450 3A5 and 2C9 .
Cellular Effects
Ivermectin monosaccharide has been shown to have significant effects on various types of cells. For instance, it has been found to adversely affect cells, including cell cycle arrest, apoptosis, mitochondrial permeabilization, calcium accumulation, endothelial dysfunction, and disruptions in cellular homeostasis caused by mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of Ivermectin monosaccharide involves binding to channels used to relay signals in nerve and muscle cells. This binding leaves the channel in an “open” position, allowing for an increased inhibitory effect, leading to paralysis and the eventual death of the parasite or insect .
Temporal Effects in Laboratory Settings
In laboratory settings, Ivermectin monosaccharide has shown significant temporal effects. For instance, a study showed that a single dose of Ivermectin monosaccharide could stop the SARS-CoV-2 virus growing in cell culture within 48 hours .
Dosage Effects in Animal Models
In animal models, the effects of Ivermectin monosaccharide vary with different dosages. For example, in a study on mice, Ivermectin monosaccharide was found to diminish the MHV viral load and disease in the mice .
Metabolic Pathways
Ivermectin monosaccharide is involved in several metabolic pathways. It is metabolized by the cytochrome P450 system in the liver and excreted almost exclusively in feces . The metabolic pathways of Ivermectin monosaccharide involve C-hydroxylation and O-demethylation reactions .
Transport and Distribution
Ivermectin monosaccharide is transported and distributed within cells and tissues. It has rapid oral absorption, high liposolubility, and is widely distributed in the body .
Subcellular Localization
It is known that Ivermectin monosaccharide is widely distributed in the body, indicating that it may localize in various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ivermectin monosaccharide typically involves the selective glycosylation of ivermectin. This process can be achieved through the following steps:
Activation of Ivermectin: Ivermectin is first activated by converting it into a reactive intermediate, such as an epoxide or a halide derivative.
Glycosylation Reaction: The activated ivermectin is then reacted with a monosaccharide donor in the presence of a suitable catalyst, such as a Lewis acid or a glycosyltransferase enzyme. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve high yield and selectivity.
Purification: The resulting ivermectin monosaccharide is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods: Industrial production of ivermectin monosaccharide follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Large-scale fermentation of Streptomyces avermitilis to produce ivermectin.
Isolation and Purification: Isolation of ivermectin from the fermentation broth, followed by purification using crystallization or chromatography.
Glycosylation: Large-scale glycosylation of ivermectin using optimized reaction conditions and industrial-grade reagents.
Final Purification: Purification of the final product to meet pharmaceutical-grade standards.
化学反応の分析
Types of Reactions: Ivermectin monosaccharide undergoes various chemical reactions, including:
Oxidation: Oxidation of the monosaccharide moiety can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the monosaccharide, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups onto the monosaccharide moiety, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides, and are carried out in the presence of catalysts or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
類似化合物との比較
Ivermectin: The parent compound, widely used as an antiparasitic agent.
Avermectin: The class of compounds from which ivermectin is derived.
Milbemycin: Another macrocyclic lactone with similar antiparasitic properties.
Uniqueness: Ivermectin monosaccharide is unique due to the presence of the monosaccharide moiety, which can enhance its pharmacokinetic properties and potentially improve its therapeutic efficacy. This modification distinguishes it from other similar compounds and may offer advantages in specific applications.
特性
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRWWNAYSYRQBV-RANFAGGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5C4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does ivermectin monosaccharide affect the feeding behavior of parasitic nematodes like Trichostrongylus colubriformis?
A1: Ivermectin monosaccharide, a macrocyclic lactone anthelmintic (ML), significantly inhibits feeding in T. colubriformis. Research using inulin uptake as a measure of ingestion revealed that ivermectin monosaccharide effectively reduces the amount of food ingested by the nematodes [].
Q2: What are the electrophysiological effects of ivermectin monosaccharide on the pharynx of T. colubriformis?
A2: Electropharyngeograms demonstrate that ivermectin monosaccharide disrupts the electrical activity associated with pharyngeal pumping in T. colubriformis []. The compound initially inhibits the frequency of pharyngeal contractions. This is followed by a decrease in the amplitude of electrical potentials associated with these contractions. This suggests a two-pronged inhibitory effect on the nematode's feeding mechanism.
Q3: How does the potency of ivermectin monosaccharide compare to other macrocyclic lactones in inhibiting feeding in T. colubriformis?
A3: While all four tested MLs (eprinomectin, ivermectin, ivermectin monosaccharide, and ivermectin aglycone) inhibited inulin uptake in T. colubriformis, their potency varied []. Eprinomectin was the most potent, followed by ivermectin, ivermectin monosaccharide, and lastly, ivermectin aglycone. It's important to note that these differences in potency might be influenced by the experimental setup and drug uptake dynamics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
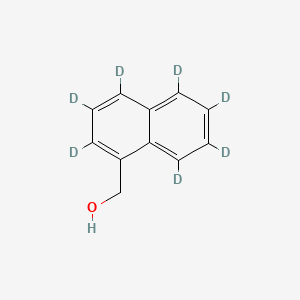
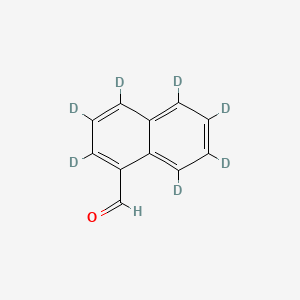


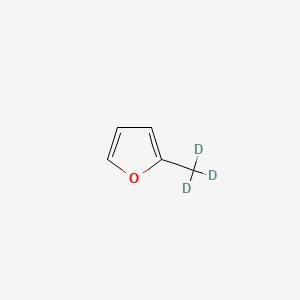
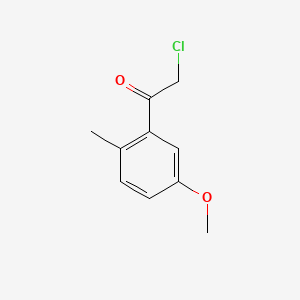


![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)
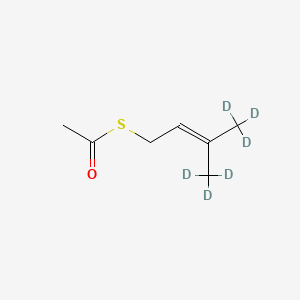

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
